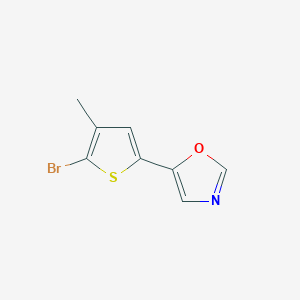

5-(5-Bromo-4-methylthiophen-2-YL)oxazole

Description

Properties

IUPAC Name |

5-(5-bromo-4-methylthiophen-2-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c1-5-2-7(12-8(5)9)6-3-10-4-11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAWAFBFBHVJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C2=CN=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696932 | |

| Record name | 5-(5-Bromo-4-methylthiophen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945392-07-4 | |

| Record name | 5-(5-Bromo-4-methylthiophen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(5-Bromo-4-methylthiophen-2-YL)oxazole is a heterocyclic compound that has gained attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring fused with a brominated thiophene. The presence of the bromine atom and the methylthio group contributes to its unique chemical properties, which may influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated this compound against various bacterial strains, revealing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values were determined, showing promising results in comparison to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| E. coli | 32 | 16 (Ciprofloxacin) |

| S. aureus | 16 | 8 (Methicillin) |

| P. aeruginosa | 64 | 32 (Piperacillin) |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties against several human tumor cell lines. The compound was tested using the MTT assay to evaluate cell viability after treatment.

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | 10 (Doxorubicin) |

| HeLa (Cervical Cancer) | 15.0 | 12 (Cisplatin) |

| A549 (Lung Cancer) | 20.0 | 18 (Paclitaxel) |

The IC50 values indicate that the compound is comparably effective to established chemotherapeutic agents, suggesting its potential as a candidate for cancer treatment.

The mechanism underlying the biological activity of this compound is believed to involve the modulation of specific cellular pathways. Preliminary studies suggest that it may interact with DNA or inhibit key enzymes involved in cell proliferation and survival.

Case Studies

- Antimicrobial Efficacy Study : In a controlled laboratory setting, researchers treated cultures of E. coli with varying concentrations of the compound and observed a dose-dependent inhibition of growth, supporting its potential as an antimicrobial agent.

- Anticancer Cell Line Study : A recent investigation focused on the effects of this compound on MCF-7 cells, where it was found to induce apoptosis through caspase activation, highlighting its mechanism as an anticancer agent.

Comparison with Similar Compounds

Oxazole Derivatives with Brominated Thiophenes

- 4-Bromo-5-(thiophen-2-yl)oxazole (CAS: 959977-82-3) Structural Differences: Bromine is located on the oxazole ring (C-4) instead of the thiophene. The thiophene lacks the 4-methyl group. Synthesis: Synthesized via regioselective bromination of 5-(thiophen-2-yl)oxazole using N-bromosuccinimide (NBS) and lithium bis(trimethylsilyl)amide (LiHMDS) .

5-(5-Bromo-2-thienyl)isoxazole (CAS: 138716-31-1)

Thiophene-Linked Oxadiazoles and Triazoles

- 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole (CAS: 180530-13-6) Structural Differences: Replaces oxazole with a 1,2,4-oxadiazole core. Bromine is at the thiophene 5-position, and a methyl group is on the oxadiazole. Applications: Oxadiazoles are known for metabolic stability, making them common in drug design .

3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Van Leusen-Derived Oxazoles

- 5-(Thiophen-3-yl)oxazole (tfox)

- Structural Differences : Thiophene is linked at the 3-position instead of 2-position. Lacks bromine and methyl groups.

- Synthesis : Prepared via van Leusen’s oxazole synthesis using TosMIC and thiophene-3-carboxaldehyde .

- Crystal Engineering : Used in halogen-bonded cocrystals with perfluorinated iodobenzenes, demonstrating the importance of substituent positioning in supramolecular chemistry .

Data Tables

Key Research Findings

- Regioselectivity in Bromination : Bromination at the oxazole C-4 (as in 4-Bromo-5-(thiophen-2-yl)oxazole) requires careful choice of reagents (e.g., NBS/LiHMDS), whereas bromination on thiophene may demand directing groups or harsher conditions .

- Impact of Heterocycle Core : Oxadiazoles and triazoles generally exhibit higher metabolic stability than oxazoles, making them preferable in drug development .

- Role of Halogenation : Bromine enhances intermolecular interactions (e.g., halogen bonding) and bioactivity, as seen in antimicrobial oxadiazoles .

Preparation Methods

Reaction Principle

The van Leusen synthesis involves the reaction of an aldehyde with TosMIC in the presence of a base, typically potassium carbonate or a similar mild base, under reflux or room temperature conditions. This reaction proceeds via:

- Deprotonation of TosMIC to generate a carbanion.

- Nucleophilic attack of the TosMIC carbanion on the aldehyde carbonyl carbon.

- Cyclization to form an oxazoline intermediate.

- Elimination of the tosyl group to yield the 5-substituted oxazole.

For this compound, the key aldehyde substrate is 5-bromo-4-methylthiophene-2-carboxaldehyde.

Synthetic Route

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-Bromo-4-methylthiophene-2-carboxaldehyde + TosMIC + Base (e.g., K2CO3) | Mixing aldehyde with TosMIC and base in a polar aprotic solvent (e.g., methanol or DMF) |

| 2 | Reflux or microwave irradiation | Heating to promote cycloaddition and ring closure |

| 3 | Work-up and purification | Isolation of this compound by crystallization or chromatography |

This method typically yields the target oxazole in moderate to high yields (50-85%), depending on reaction optimization and purity of starting materials.

Alternative Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields. For example, a mixture of the aldehyde and TosMIC in isopropyl alcohol with a phosphate base irradiated at 350 W for 8 minutes yields substituted oxazoles efficiently.

Research Findings and Optimization Data

| Parameter | Effect on Yield | Notes |

|---|---|---|

| Base Type | K2CO3 and tetrabutylammonium hydroxide give high yields | Solid-supported bases can facilitate purification |

| Solvent | Methanol, DMF, and ionic liquids used | Ionic liquids allow recycling and eco-friendly processes |

| Temperature | Room temperature to reflux | Microwave heating reduces time drastically |

| Substrate Scope | Electron-withdrawing groups on aldehyde increase yield | Bromine substituent is well tolerated |

These findings indicate that the brominated methylthiophene aldehyde is compatible with the van Leusen reaction, producing the desired oxazole efficiently under optimized conditions.

Summary Table of Preparation Methods for this compound

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| van Leusen Synthesis | 5-Bromo-4-methylthiophene-2-carboxaldehyde, TosMIC | K2CO3 or similar base | Reflux in methanol or DMF, or microwave irradiation | 50-85% | Mild, versatile, good yields | Requires aldehyde precursor |

| Microwave-Assisted | Same as above | Phosphate base | Microwave, 8 min, 350 W | High | Fast, energy efficient | Requires microwave setup |

| Cross-Coupling + van Leusen | Thiophene derivatives, boronic acids | Pd catalyst, TosMIC, base | Suzuki coupling, then van Leusen | Moderate to high | Allows functional group introduction | Multi-step, more complex |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(5-Bromo-4-methylthiophen-2-YL)oxazole?

- Methodology : The compound can be synthesized via van Leusen's oxazole synthesis , which involves reacting a substituted aldehyde precursor (e.g., 5-bromo-4-methylthiophene-2-carbaldehyde) with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under reflux (70°C, 3 hours) with potassium carbonate as a base . Post-reaction, the product is purified via extraction (methyl tert-butyl ether) and characterized using NMR, IR, and HRMS to confirm regioselectivity and purity .

- Optimization : Yield improvements may involve solvent polarity adjustments (e.g., DMF for poorly soluble aldehydes) or microwave-assisted heating to reduce reaction time .

Q. How is the molecular structure of this compound characterized?

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and Mercury CSD (for visualization) provides bond lengths, angles, and packing motifs. For example, bromine substituents may engage in halogen bonding with electron-rich moieties in the crystal lattice .

- Spectroscopy : / NMR resolves aromatic proton environments (e.g., thiophene vs. oxazole protons), while HRMS confirms molecular mass within 3 ppm error .

Q. What computational methods predict the biological activity of this compound?

- Docking Studies : AutoDock or Schrödinger Suite can model interactions with targets like cyclooxygenase (COX-2) or kinases. The bromine and methyl groups may enhance hydrophobic binding, while the oxazole ring participates in hydrogen bonding .

- DFT Calculations : Molecular electrostatic potential (MEP) maps generated via Gaussian 09 W identify nucleophilic/electrophilic sites, aiding in rationalizing reactivity (e.g., bromine as a halogen bond donor) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Experimental Validation : Reproduce assays under standardized conditions (e.g., cell line-specific viability tests) to rule out protocol variability. Purity must be confirmed via HPLC (>95%) to exclude impurities as confounding factors .

- Structural Analog Analysis : Compare with derivatives like 5-((2-chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole () to isolate substituent effects. For instance, replacing bromine with chlorine may reduce steric hindrance in binding pockets .

Q. What strategies optimize halogen bonding in crystal engineering for this compound?

- Co-crystallization : Co-crystallize with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) to exploit Br···N/O interactions. SC-XRD reveals packing motifs, while Hirshfeld surface analysis quantifies interaction contributions .

- Electrostatic Tuning : Introduce electron-withdrawing groups (e.g., sulfonyl) to enhance halogen bond acceptor strength, as observed in analogs like 4-((4-Bromophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(furan-2-yl)oxazole .

Q. How do solvent polarity and substituents influence the photophysical properties of this compound?

- Solvatochromism : Measure fluorescence shifts in solvents of varying polarity (e.g., hexane to DMSO). Lippert-Mataga plots correlate Stokes shifts with solvent dielectric constant, revealing excited-state dipole moments .

- Substituent Effects : Compare with derivatives lacking bromine/methyl groups (e.g., 5-phenyloxazole). Bromine may induce heavy-atom effects, increasing intersystem crossing and reducing fluorescence quantum yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.